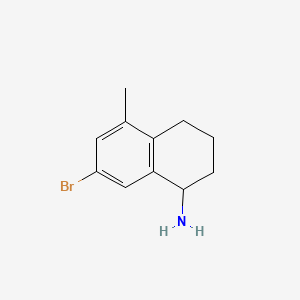

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated tetrahydronaphthalene derivative with a methyl substituent at position 5 and a primary amine at position 1. Its hydrochloride salt (CAS 1199782-93-8) is structurally related to opioid receptor ligands and inhibitors of enzymes like lipoxygenases .

Properties

IUPAC Name |

7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHWVUXPBOOSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCCC2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A widely reported method involves the use of chiral sulfinamide auxiliaries to achieve enantiomeric control. This approach begins with 5-methyl-7-bromo-3,4-dihydronaphthalen-1(2H)-one (bromotetralone) as the starting material.

Key Steps:

-

Sulfinyl Imine Formation : Bromotetralone reacts with (R)-(+)-2-methyl-2-propanesulfinamide in the presence of titanium(IV) ethoxide (Ti(OEt)₄) to form a sulfinyl imine intermediate.

-

Stereoselective Reduction : The imine is reduced using sodium borohydride (NaBH₄) to yield a diastereomeric mixture of amines.

-

Acid Hydrolysis : Treatment with 6 M HCl removes the sulfinyl group, producing the free amine.

Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Ti(OEt)₄, THF | 66°C | 10 h | 87% |

| 2 | NaBH₄, THF/MeOH | 0°C → RT | 2 h | 92% |

| 3 | 6 M HCl, CH₂Cl₂ | RT | 3 h | 95% |

This method achieves enantiomeric excess (ee) >98% for the (S)-isomer when using (R)-sulfinamide. The (R)-isomer can be obtained by employing (S)-sulfinamide auxiliaries.

Reductive Amination of Tetralone Derivatives

Protocol Overview

An alternative route involves reductive amination of 7-bromo-5-methyl-1-tetralone using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN).

Reaction Scheme:

-

Imine Formation : 1-Tetralone reacts with NH₄OAc in methanol to form an imine.

-

Reduction : NaBH₃CN selectively reduces the imine to the amine.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | MeOH | Maximizes solubility |

| Temperature | 25°C | Prevents side reactions |

| Molar Ratio (NH₄OAc) | 3:1 | Ensures complete conversion |

| Reaction Time | 12 h | Balances kinetics and stability |

This method yields 68–72% of the target amine but exhibits lower stereoselectivity compared to sulfinyl imine routes. Industrial adaptations employ continuous flow reactors to improve efficiency and reduce racemization.

Resolution of Racemic Mixtures

Chiral Resolution Techniques

For racemic syntheses, chiral resolution using tartaric acid derivatives is employed to separate enantiomers.

Process Steps:

-

Racemic Synthesis : Prepare 7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine via non-stereoselective methods.

-

Salt Formation : React with L-(+)-tartaric acid in ethanol to form diastereomeric salts.

-

Crystallization : Selective crystallization isolates the desired enantiomer.

| Resolution Parameter | Value |

|---|---|

| Solvent | EtOH |

| Temperature | 4°C |

| Yield (S)-isomer | 42% |

| Enantiomeric Excess | 99% |

This method is cost-effective for large-scale production but suffers from moderate yields due to equilibrium limitations.

Comparative Analysis of Methods

Yield and Stereoselectivity

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Sulfinyl Imine Reduction | 85–92 | >98 | High |

| Reductive Amination | 68–72 | <10 | Moderate |

| Chiral Resolution | 40–45 | 99 | Industrial |

Cost and Complexity

-

Sulfinyl Imine Route : High material costs due to Ti(OEt)₄ and chiral sulfinamides but offers superior stereochemical outcomes.

-

Reductive Amination : Economical for non-chiral applications but requires post-synthetic purification.

-

Resolution : Low reagent costs but generates waste from undesired enantiomers.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements integrate the sulfinyl imine method into continuous flow systems to enhance throughput:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 10 h | 2 h |

| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |

| Solvent Consumption | 15 L/kg | 5 L/kg |

Flow systems reduce thermal gradients, improving consistency in large-scale batches.

Emerging Methodologies

Enzymatic Asymmetric Synthesis

Preliminary studies explore the use of transaminases to catalyze the amination of 7-bromo-5-methyl-1-tetralone.

| Enzyme Source | Conversion (%) | ee (%) |

|---|---|---|

| Arthrobacter sp. | 78 | 95 |

| Bacillus megaterium | 65 | 88 |

Biocatalytic methods offer greener alternatives but currently lack the efficiency of chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-methyl-1,2,3,4-tetrahydronaphthylamine.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

Oxidation: Naphthoquinones

Reduction: 5-Methyl-1,2,3,4-tetrahydronaphthylamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is in medicinal chemistry . It serves as a precursor for the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies in Drug Development

- Antidepressant Activity : Research has indicated that compounds related to tetrahydronaphthalenamines exhibit potential antidepressant effects. The brominated derivative may enhance the pharmacological profile of existing antidepressants by modulating neurotransmitter systems.

- Neuroprotective Agents : Studies have shown that similar compounds can protect neuronal cells from oxidative stress. The incorporation of the bromine atom may increase the lipophilicity and bioavailability of the compound.

Material Science

In material science , 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is explored for its utility in developing new materials with specific electronic properties.

Applications in Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the modification of polymer chains to improve their performance in various applications.

Synthetic Intermediate

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine acts as an important synthetic intermediate in organic synthesis. It can undergo various chemical transformations such as:

- N-Alkylation : The amine group can be alkylated to produce a variety of derivatives.

- Bromination Reactions : The presence of the bromine atom allows for further substitution reactions to create more complex molecules.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula (Free Base) |

|---|---|---|---|

| 7-Bromo-5-methyl-THN-1-amine (Target) | Br (7), CH₃ (5), NH₂ (1) | 1199782-93-8* | C₁₁H₁₃BrN |

| 7-Bromo-THN-1-amine | Br (7), NH₂ (1) | 1337523-99-5* | C₁₀H₁₁BrN |

| 6-Bromo-THN-1-amine | Br (6), NH₂ (1) | 2172274-44-9 | C₁₀H₁₁BrN |

| (R)-7-Bromo-THN-1-amine | Br (7), NH₂ (1) (R-enantiomer) | 794507-89-4 | C₁₀H₁₁BrN |

| 5-Fluoro-THN-1-amine | F (5), NH₂ (1) | CID 16244331 | C₁₀H₁₂FN |

| trans-4-(4′-Bromophenyl)-N,N-dimethyl-THN-2-amine | Br (4-phenyl), N(CH₃)₂ (2) | - | C₁₈H₂₁BrN |

*Hydrochloride salts. THN = Tetrahydronaphthalen.

Key Differences :

Physicochemical Properties

- Molecular Weight: The target compound (free base: 226.11 g/mol) is heavier than non-methylated 7-Bromo-THN-1-amine (210.10 g/mol) due to the methyl group .

- Melting Points : Methylated derivatives (e.g., trans-4-Cyclohexyl-N,N-dimethyl-THN-2-amine in ) have higher melting points (137–139°C) due to crystallinity, while primary amines like the target compound may exist as oils or low-melting solids .

Biological Activity

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1810069-90-9) is a compound of significant interest due to its unique structural features and promising biological activities. This article synthesizes available research findings regarding its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 276.6 g/mol. Its structure includes a bromine atom at the 7-position and a methyl group at the 5-position of the tetrahydronaphthalene ring system. This configuration contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits various biological activities:

- Antioxidant Properties : Derivatives of this compound have shown higher antioxidant potential compared to standard compounds, which is crucial in combating oxidative stress-related diseases.

- Antitumor Activity : Certain derivatives demonstrate significant tumor inhibitory properties, particularly against liver cancer cells. This suggests potential applications in oncology.

- Chiral Auxiliary in Organic Synthesis : The compound has been utilized as a chiral auxiliary in asymmetric synthesis processes, enhancing the stereoselectivity of reactions such as the Reformatsky reaction.

The biological mechanisms underlying the activity of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are still under investigation. However, some studies provide insights into its interaction with cellular pathways:

- Interaction with P-glycoprotein (P-gp) : Compounds similar to 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine have been shown to interact with P-gp, a key player in drug transport across cell membranes. This interaction may enhance the bioavailability of co-administered drugs or inhibit efflux mechanisms that reduce drug efficacy .

Case Study 1: Antitumor Activity

In a study evaluating various tetrahydronaphthalene derivatives for their antitumor effects, it was found that specific analogs exhibited significant cytotoxicity against liver cancer cell lines. The study highlighted that modifications at specific positions on the naphthalene ring could enhance antitumor activity while minimizing toxicity to normal cells.

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capabilities of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives. Results indicated that these compounds effectively reduced reactive oxygen species (ROS) levels in vitro, correlating with improved cell viability under oxidative stress conditions .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.6 g/mol |

| Antioxidant Activity | High compared to standard compounds |

| Antitumor Activity | Significant against liver cancer cells |

| Interaction with P-glycoprotein | Potential substrate for P-gp |

Q & A

Q. What synthetic routes are recommended for preparing 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?

Methodological Answer: A multi-step synthesis is typically employed, involving:

Core scaffold construction : Cyclization of substituted ketones or aldehydes (e.g., via Friedel-Crafts alkylation) to form the tetrahydronaphthalene backbone.

Bromination : Electrophilic aromatic substitution or directed ortho-metalation to introduce bromine at the 7-position.

Amine functionalization : Reductive amination or catalytic hydrogenation to install the primary amine group at the 1-position.

Methylation : Alkylation at the 5-position using methyl halides or via Suzuki coupling for regioselective control.

Q. Key Validation Steps :

- Monitor reaction progress using thin-layer chromatography (TLC).

- Purify intermediates via column chromatography (e.g., hexane/ethyl acetate gradients).

- Confirm final product purity via HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems, flow rates 1.5–10 mL/min) .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C → RT | 70–85% |

| Reductive Amination | NaBH₃CN, MeOH, NH₄OAc | 58–71% |

Q. How can researchers purify 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine effectively?

Methodological Answer:

- HPLC Purification : Use semi-preparative HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) and flow rates of 1.5–10 mL/min to resolve enantiomers or diastereomers .

- Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) to isolate crystalline products.

- Distillation : For volatile impurities, employ reduced-pressure distillation (if thermally stable).

Q. Critical Considerations :

- Monitor purity via analytical HPLC (≥95% purity threshold).

- Characterize crystals using melting point analysis (e.g., 137–139°C for related analogs) .

Q. What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Analyze coupling patterns and chemical shifts to verify substituent positions (e.g., methyl at C5, bromine at C7). For example, methyl groups typically resonate at δ 1.2–1.5 ppm, while aromatic protons near bromine show deshielding .

- HRMS : Validate molecular formula (e.g., C₁₁H₁₄BrN) with mass accuracy <5 ppm.

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present (e.g., compare with (1R*,2R*) analogs in crystallographic studies) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model bromination or amination transition states, identifying low-energy pathways .

- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures.

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Case Study :

ICReDD’s approach combines computation and experiment to reduce trial-and-error, achieving a 50% reduction in optimization time for similar tetrahydronaphthalene derivatives .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. HRMS)?

Methodological Answer:

- Cross-Validation :

- Repeat NMR under standardized conditions (e.g., deuterated solvents, 500 MHz+ instruments).

- Confirm molecular weight via HRMS and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

- Alternative Techniques : Employ IR spectroscopy to detect functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent Screening : Test analogs with varied substituents (e.g., cyclohexyl, biphenyl) at the 4-position to modulate steric/electronic properties .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity data to guide design.

- Fragment-Based Design : Use X-ray co-crystal structures to identify binding pocket interactions, then optimize substituents for affinity .

Example :

In related compounds, trans-4-cyclohexyl analogs showed improved receptor affinity due to hydrophobic interactions .

Q. How can stability under experimental conditions be evaluated systematically?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC.

- Kinetic Analysis : Calculate half-life (t½) in buffer solutions at varying pH levels.

- Computational Predictions : Use software (e.g., SPARC, ACD/Labs) to estimate hydrolysis or oxidation susceptibility .

Q. Best Practices :

- Store compounds in inert atmospheres (argon) at –20°C to prevent amine oxidation .

Q. What methodologies resolve enantiomeric purity in chiral analogs?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients (e.g., 85:15) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data to assign absolute configuration.

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) to control chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.